2-Phenylcyclopropanecarbonitrile
Description
Significance of Cyclopropane (B1198618) Ring Systems in Contemporary Organic Synthesis
Cyclopropane rings, three-membered carbocyclic structures, are of significant interest in modern organic synthesis. fiveable.me Their inherent ring strain, a consequence of acute 60° bond angles, makes them highly reactive and susceptible to various transformations. fiveable.meqmul.ac.uk This reactivity allows for unique chemical pathways, including ring-opening reactions, rearrangements, and cycloadditions, providing access to more complex molecular architectures. fiveable.me
The presence of a cyclopropane ring can profoundly influence a molecule's physical and chemical properties. fiveable.me This includes altered bond angles and unique stereochemical considerations that can impact biological activity and pharmacokinetic properties in drug discovery. fiveable.me Consequently, cyclopropane-containing compounds are found in a diverse array of applications, from pharmaceuticals and agrochemicals to functional materials. fiveable.menumberanalytics.com The construction of these strained rings is a key objective in organic synthesis, with methods like the Simmons-Smith reaction and transition-metal-catalyzed cyclopropanation of alkenes being classical approaches. nih.govnumberanalytics.com
Overview of Nitrile-Substituted Cyclopropanes in Advanced Synthesis
Nitrile-substituted cyclopropanes are particularly valuable intermediates in advanced organic synthesis. nih.govrochester.edu The nitrile group (C≡N) is a versatile functional group that can be converted into a variety of other functionalities, such as amines, carboxylic acids, and amides. rochester.edu This versatility makes nitrile-substituted cyclopropanes powerful templates for the rapid generation of diverse and functionalized cyclopropane derivatives. nih.gov
The synthesis of these compounds has been an area of active research. nih.govnih.gov Methods for their preparation include transition-metal-catalyzed reactions of alkenes with diazo compounds, as well as Michael-initiated ring closure reactions. nih.govrsc.org The development of efficient and stereoselective methods for the synthesis of nitrile-substituted cyclopropanes is crucial for their application in the synthesis of complex, optically active molecules. rochester.edunih.gov
Research Landscape of 2-Phenylcyclopropanecarbonitrile (B1294516) and Analogues
This compound, with its combination of a reactive cyclopropane ring, a versatile nitrile group, and a phenyl substituent, has garnered attention in the research community. The trans-isomer, in particular, is noted for its unique structure where the phenyl and nitrile groups are on opposite sides of the cyclopropane ring. lookchem.com This specific arrangement influences the molecule's reactivity and stability. lookchem.com
Research into this compound and its analogues has explored various synthetic routes and their subsequent chemical transformations. For instance, one-pot methods combining Knoevenagel condensation and Corey-Chaykovsky cyclopropanation have been developed for the diastereomerically pure synthesis of aryl cyclopropylnitriles. acs.org Furthermore, studies have investigated the synthesis of related compounds, such as 1-methyl-2-phenylcyclopropanecarbonitrile. qmul.ac.uk The interest in these compounds stems from their potential as building blocks for more complex molecules, including those with potential pharmacological activity.
The following table provides a summary of key research findings related to the synthesis and properties of this compound and its derivatives.
| Compound | Synthesis Method | Key Findings | Reference |
| Aryl Cyclopropylnitriles | One-pot Knoevenagel condensation/Corey-Chaykovsky cyclopropanation | Diastereomerically pure products obtained in a racemic mixture. | acs.org |
| 2-(2-Methoxyphenyl)-1-phenylcyclopropanecarbonitrile | Reaction of phenylacetonitrile (B145931) and 2-methoxybenzaldehyde | Synthesized with a 61% yield. | acs.org |
| 2-(4-Methoxyphenyl)-1-phenylcyclopropanecarbonitrile | Reaction of phenylacetonitrile and 4-methoxybenzaldehyde | Synthesized with a 93% yield. | acs.org |
| 1-Methyl-2-phenylcyclopropanecarbonitrile | Reaction of styrene (B11656) oxide with diethyl (1-cyanoethyl)phosphonate | Successful synthesis and purification. | qmul.ac.uk |
| trans-2-Phenylcyclopropanecarbonitrile | Not specified | Noted for its unique structure and potential applications in synthesis. | lookchem.com |
Properties
IUPAC Name |
2-phenylcyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCVFITUDJTMFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501302717 | |
| Record name | 2-Phenylcyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501302717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4660-02-0, 5590-14-7 | |
| Record name | 2-Phenylcyclopropanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4660-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanecarbonitrile, 2-phenyl-, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005590147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylcyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501302717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Phenylcyclopropanecarbonitrile and Its Stereoisomers
Direct Cyclopropanation Strategies for Nitrile Precursors
Direct methods for the introduction of the nitrile group during the cyclopropanation step provide an efficient route to the target molecule. These strategies often involve the reaction of an alkene or a precursor that will form the cyclopropane (B1198618) ring with a reagent that also introduces the cyano group.
Palladium-Catalyzed Cyanoesterification of Cyclopropenes
A highly diastereoselective method for synthesizing polysubstituted cyclopropanecarbonitriles involves the palladium-catalyzed cyanoesterification of cyclopropenes. organic-chemistry.org This approach utilizes ethyl cyanoformate as a bifunctional reagent that introduces both a cyano and an ester group across the double bond of the cyclopropene (B1174273). The reaction is catalyzed by a palladium complex, specifically Pd2(dba)3 with Xantphos as a ligand, in 1,2-dichloroethane (B1671644) (DCE) at 100 °C under an argon atmosphere. organic-chemistry.org This method demonstrates high yields, often up to 94%, and excellent diastereoselectivities, greater than 20:1 dr. organic-chemistry.org
The reaction is tolerant of a wide range of substituents on the cyclopropene ring, including aryl, alkyl, and heteroaryl groups. organic-chemistry.org Both electron-donating and electron-withdrawing groups on the aryl substituent are well-tolerated, and the reaction has been successfully scaled up to the gram scale. organic-chemistry.org Mechanistic studies indicate that a palladium catalyst is essential for the reaction to proceed. organic-chemistry.org The synthetic utility of the resulting cyclopropanecarbonitrile (B140667) products has been demonstrated through various downstream transformations. organic-chemistry.org
| Catalyst/Ligand | Reagent | Solvent | Temperature (°C) | Yield (%) | Diastereoselectivity (dr) | Ref |
| Pd2(dba)3/Xantphos | Ethyl cyanoformate | DCE | 100 | up to 94 | >20:1 | organic-chemistry.org |
Corey-Chaykovsky Cyclopropanation in the Synthesis of Cyclopropane Carboxylate Esters
The Corey-Chaykovsky reaction is a well-established method for the synthesis of cyclopropanes from α,β-unsaturated carbonyl compounds. organic-chemistry.org This reaction involves the use of a sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, which adds to the enone in a 1,4-conjugate addition fashion, followed by an intramolecular ring closure to form the cyclopropane ring. organic-chemistry.org While this method directly produces cyclopropane carboxylate esters rather than nitriles, these esters can be subsequently converted to the corresponding nitriles through standard functional group transformations.
The reaction has been applied to the synthesis of 2-phenylcyclopropane carboxylate esters. For instance, α,β-unsaturated esters, formed from the Wittig reaction of aldehydes with phosphonoacetates, can be subjected to Corey-Chaykovsky conditions to yield the desired cyclopropane esters. nih.gov The choice of sulfur ylide and reaction conditions can influence the stereochemical outcome of the reaction.
| Ylide | Substrate Type | Product | Ref |
| Dimethyloxosulfonium methylide | α,β-unsaturated esters | Cyclopropane carboxylate esters | organic-chemistry.orgnih.gov |
| Dimethylsulfonium methylide | α,β-unsaturated esters | Cyclopropane carboxylate esters | organic-chemistry.org |
Base-Promoted Cyclopropanations of Aryl/Styrylacetonitriles
A convenient and efficient method for the synthesis of dinitrile-substituted cyclopropanes involves a base-promoted annulation reaction. nih.govresearchgate.net This Michael-Initiated Ring Closure (MIRC) proceeds by the reaction of 2-arylacetonitriles with α-bromoacrylonitriles under mild, transition-metal-free conditions. nih.govresearchgate.net A variety of bases can be used, with cesium carbonate (Cs2CO3) often providing good results. researchgate.net The reaction is typically carried out in a solvent like acetonitrile (B52724) at room temperature. researchgate.net
This method exhibits good functional group tolerance, with a wide range of substituted 2-arylacetonitriles, including those with pyridyl and other heterocyclic moieties, reacting smoothly to give the corresponding cyclopropanes in moderate to excellent yields. nih.gov The reaction proceeds through a tandem Michael-type addition of the arylacetonitrile anion to the α-bromoacrylonitrile, followed by an intramolecular cyclization to form the cyclopropane ring. nih.gov
| Base | Reactants | Solvent | Product | Yield | Ref |
| Cs2CO3 | 2-Arylacetonitriles and α-bromoacrylonitriles | Acetonitrile | Dinitrile-substituted cyclopropanes | Moderate to excellent | nih.govresearchgate.net |
Simmons–Smith Reaction via Ball-Milling
The Simmons-Smith reaction is a classic method for cyclopropanation of alkenes. A recent development has been the use of ball-milling to carry out this reaction under solvent-free conditions. rsc.orgscienceopen.comchem960.com This mechanochemical approach involves the activation of zinc(0) to generate the active zinc carbenoid species. rsc.orgscienceopen.com The reaction is performed under air and is operationally simple, allowing for the synthesis of a wide variety of cyclopropane structures. rsc.orgscienceopen.com
While this method is broadly applicable to many alkenes, its specific application to the synthesis of 2-phenylcyclopropanecarbonitrile (B1294516) would involve the cyclopropanation of cinnamonitrile. The mechanochemical Simmons-Smith reaction has been shown to be scalable to the gram-scale. rsc.orgresearchgate.net
| Reactants | Conditions | Advantage | Ref |
| Alkene, Diiodomethane, Zinc(0) | Ball-milling, solvent-free | Environmentally friendly, operational simplicity | rsc.orgscienceopen.comchem960.com |
Multistep Synthesis Routes to this compound Derivatives
Multistep syntheses offer a versatile approach to complex cyclopropane derivatives, allowing for the careful construction of the molecule with precise control over stereochemistry.
Wittig-Type Reactions with Phosphonoacetates and Aldehydes
A common multistep route to 2-phenylcyclopropane derivatives begins with a Wittig-type reaction, specifically the Horner-Wadsworth-Emmons (HWE) reaction. nih.govorganic-chemistry.org This reaction involves the condensation of a phosphonoacetate, such as triethyl phosphonoacetate, with an aldehyde, like benzaldehyde, to form an α,β-unsaturated ester. nih.gov This reaction is highly versatile and allows for the introduction of various substituents on both the phenyl ring and the ester group. organic-chemistry.orglibretexts.org
The resulting α,β-unsaturated ester is a key intermediate that can then be subjected to a cyclopropanation reaction, such as the Corey-Chaykovsky reaction, to form the cyclopropane ring. nih.gov This two-step sequence provides access to a wide range of substituted 2-phenylcyclopropane carboxylate esters, which can then be converted to the desired this compound through functional group manipulation. The stereochemical outcome of the Wittig reaction can often be controlled to favor either the (E)- or (Z)-alkene, which can influence the stereochemistry of the final cyclopropane product. organic-chemistry.org
| Reaction | Reactants | Product of Step 1 | Subsequent Reaction | Final Product | Ref |
| Horner-Wadsworth-Emmons | Aldehyde, Phosphonoacetate | α,β-Unsaturated ester | Corey-Chaykovsky Cyclopropanation | 2-Phenylcyclopropane carboxylate ester | nih.gov |
Stereoselective Alkylation and Cyclization Reactions
The construction of the this compound scaffold with defined stereochemistry is often achieved through stereoselective alkylation and subsequent cyclization reactions. These methods typically involve the creation of one or more carbon-carbon bonds in a controlled manner to form the three-membered ring.
One common approach is the Michael addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization. For instance, the reaction of a phenyl-substituted α,β-unsaturated nitrile with a suitable nucleophile can generate an enolate intermediate, which then undergoes an intramolecular SN2 reaction to close the ring. The stereochemical outcome of this cyclization is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature, which influence the geometry of the intermediate enolate.
Another powerful method is the Corey-Chaykovsky reaction, where a sulfur ylide reacts with an α,β-unsaturated nitrile like cinnamonitrile. This reaction typically proceeds via a 1,4-conjugate addition followed by an intramolecular displacement of the sulfur group to form the cyclopropane ring. The stereoselectivity of this process can often be controlled to favor either the cis or trans isomer.
The Wadsworth-Emmons cyclopropanation is another key strategy. core.ac.uk This reaction involves a phosphonate (B1237965) ylide containing a cyano group reacting with an aldehyde or ketone. For the synthesis of this compound derivatives, this could involve the reaction of a cyanomethylphosphonate with benzaldehyde, followed by a cyclization step. Research has demonstrated that this methodology can be highly diastereoselective, yielding cyclopropyl-esters with excellent trans-diastereoselectivity. core.ac.uk
Furthermore, domino reactions that combine alkylation and cyclization in a single pot offer an efficient route. A domino alkylation-cyclization of propargyl bromides with thioureas, for example, highlights a method where an initial alkylation is followed by an intramolecular cyclization to build a heterocyclic system, a strategy whose principles can be adapted for carbocyclic rings. organic-chemistry.org The stereochemical control in such cascade reactions is often high because the formation of the second bond is directed by the stereochemistry of the first. rug.nl
Table 1: Examples of Stereoselective Cyclization Conditions
| Reaction Type | Substrates | Reagents/Conditions | Predominant Stereoisomer | Yield |
|---|---|---|---|---|
| Corey-Chaykovsky | Cinnamonitrile, Dimethylsulfoxonium methylide | DMSO, Room Temp | trans | Good |
| Michael-Addition/Cyclization | Phenylacetonitrile (B145931), Acrylonitrile | NaH, Benzene (B151609) | Mixture of stereoisomers | Moderate |
Nucleophilic Substitution and Hydrolysis Sequences
Nucleophilic substitution reactions are fundamental to the synthesis of nitriles. chemistrysteps.com The most direct method involves the reaction of a suitable haloalkane with a cyanide salt, typically sodium or potassium cyanide, in what is known as a cyanation reaction. For the synthesis of this compound, this would entail a pre-formed cyclopropyl (B3062369) halide, such as 2-phenylcyclopropyl bromide, reacting with a cyanide nucleophile. This is a classic SN2 reaction, where the cyanide ion displaces the halide. savemyexams.com The stereochemistry of this reaction is predictable; an SN2 reaction proceeds with inversion of configuration at the electrophilic carbon. ucsd.edu Therefore, starting with an enantiomerically pure cyclopropyl halide allows for the synthesis of an enantiomerically pure nitrile.
The term "hydrolysis" in this context typically refers to the cleavage of an ester or another functional group present on the cyclopropane ring to unmask a group necessary for a subsequent step, rather than the hydrolysis of the nitrile itself, which would convert it to a carboxylic acid or amide. chemistrysteps.comdocbrown.info For instance, a synthetic sequence might involve the creation of a 2-phenylcyclopropane carboxylic acid ester, where the stereochemistry is set during the cyclopropanation step. Subsequent steps could involve converting the ester to a primary amide, followed by dehydration to yield the target nitrile.
Alternatively, a sequence could start with a precursor that undergoes substitution followed by cyclization. For example, a γ-halonitrile can undergo intramolecular cyclization upon treatment with a base to form the cyclopropanecarbonitrile. The stereoselectivity is determined in the ring-closing step.
Table 2: Nucleophilic Substitution for Nitrile Synthesis
| Substrate | Reagent | Solvent | Mechanism | Key Feature |
|---|---|---|---|---|
| (1R,2R)-1-bromo-2-phenylcyclopropane | KCN | DMSO | SN2 | Inversion of stereochemistry |
| (1S,2R)-1-bromo-2-phenylcyclopropane | NaCN | Ethanol/Water | SN2 | Inversion of stereochemistry |
Transformations from Precursors such as Styrene (B11656) Oxides
Styrene oxide is a valuable and commonly used precursor for the synthesis of 2-phenylcyclopropane derivatives due to its inherent reactivity. orgsyn.orgresearchgate.net The epoxide ring can be opened by a variety of nucleophiles, leading to functionalized intermediates that can be cyclized to form the desired three-membered ring.
A notable method involves the reaction of styrene oxide with a phosphonate ylide containing a nitrile group. For instance, the reaction of diethyl (1-cyano-2-phenylethyl)phosphonate with n-butyllithium generates a carbanion that can then react with styrene oxide. tandfonline.com This reaction proceeds by the opening of the epoxide ring followed by an intramolecular Wittig-type reaction, which forms the cyclopropane ring and expels the phosphonate group. This process can be stereoselective, and the choice of reagents and reaction conditions is critical for controlling the final stereochemistry of the this compound product. tandfonline.com Specifically, the reaction between diethyl (1-cyano-2-phenylethyl)phosphonate and styrene oxide at 90°C has been used to synthesize (1R,2S)-1-benzyl-2-phenylcyclopropanecarbonitrile. tandfonline.com
Another approach involves the Lewis acid-catalyzed reaction of styrene oxide with a silyl-protected cyanohydrin. The Lewis acid activates the epoxide, making it more susceptible to nucleophilic attack. The subsequent steps would involve the removal of the silyl (B83357) protecting group and cyclization to furnish the cyclopropane ring. The use of chiral Lewis acids can potentially induce enantioselectivity in this process.
These transformations highlight the versatility of styrene oxide as a building block in organic synthesis, providing a convergent route to the this compound core structure. rsc.org
Biocatalytic Approaches to Enantiopure this compound Derivatives
Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for producing enantiomerically pure compounds. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.
Enzymatic Hydrolysis by Nitrilase and Nitrile Hydratase/Amidase Pathways
Nitrilase enzymes (E.C. 3.5.5.1) catalyze the direct hydrolysis of a nitrile group to the corresponding carboxylic acid and ammonia (B1221849). nih.gov This activity can be harnessed for the kinetic resolution of racemic mixtures of nitriles. In a typical kinetic resolution, the nitrilase selectively hydrolyzes one enantiomer of the racemic this compound to the corresponding carboxylic acid, leaving the other enantiomer of the nitrile unreacted and therefore enantiomerically enriched. The success of this approach depends on the enantioselectivity (E-value) of the chosen nitrilase for the specific substrate.
Alternatively, a two-step enzymatic pathway involving nitrile hydratase and amidase can be employed. The nitrile hydratase first converts the nitrile to the corresponding amide, which is then hydrolyzed to the carboxylic acid by an amidase. If either the nitrile hydratase or the amidase is enantioselective, a kinetic resolution can be achieved. This pathway allows for the isolation of either the enantiopure amide or the enantiopure carboxylic acid, in addition to the unreacted nitrile enantiomer.
Enantioselective Transformations of Dihalo-3-phenylcyclopropanecarbonitriles
A specific and effective biocatalytic strategy involves the enantioselective hydrolysis of trans-2,2-dihalo-3-phenylcyclopropanecarbonitriles. dp.tech Microbial cells, such as those from the organism designated AJ270, have been shown to perform this transformation under very mild conditions. dp.tech The enzymes within these cells can enantioselectively hydrolyze the nitrile function of one enantiomer of the dihalogenated substrate to the corresponding amide or carboxylic acid. dp.tech
This process serves as an efficient kinetic resolution. For example, when a racemic mixture of trans-2,2-dichloro-3-phenylcyclopropanecarbonitrile is subjected to hydrolysis by AJ270, one enantiomer is consumed to form the acid, while the other enantiomer of the nitrile remains, now in high enantiomeric excess. The resulting enantiopure dihalocyclopropanecarbonitrile is a valuable chiral building block that can be further transformed into various target molecules.
Table 3: Biocatalytic Resolution of Phenylcyclopropane Derivatives
| Substrate | Biocatalyst | Transformation | Product(s) | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| (±)-trans-2-Phenylcyclopropanecarbonitrile | Nitrilase (e.g., from Rhodococcus sp.) | Kinetic Resolution | (S)-2-Phenylcyclopropanecarboxylic acid & (R)-2-Phenylcyclopropanecarbonitrile | >95% (for both) |
Stereocontrolled Functionalization of Cyclopropane Derivatives
Beyond constructing the ring, stereocontrolled functionalization of a pre-existing cyclopropane ring is a sophisticated strategy for synthesizing complex derivatives. colab.ws These methods introduce new functional groups onto the cyclopropane core while maintaining or controlling the stereochemistry.
A powerful modern technique is the transition-metal-catalyzed C–H functionalization. liverpool.ac.uk This approach allows for the direct conversion of a carbon-hydrogen bond on the cyclopropane ring into a new carbon-carbon or carbon-heteroatom bond. For example, palladium catalysts can be used to activate a specific C–H bond, often directed by a nearby functional group, which then reacts with a coupling partner. This can be used to introduce aryl, alkyl, or other groups onto the 2-phenylcyclopropane scaffold with high regioselectivity and stereocontrol. A notable example is the aza-Heck-based C(sp³)–H functionalization cascade, where a Pd(0)-catalyzed cyclization generates an alkyl-Pd(II) intermediate that can effect a C(sp³)–H palladation to form cyclopropanes. liverpool.ac.uk
Ring-opening reactions of activated cyclopropanes, followed by reaction with an electrophile or nucleophile and subsequent ring closure, can also be used to introduce functionality. Donor-acceptor cyclopropanes, which have an electron-donating group and an electron-accepting group, are particularly susceptible to this type of transformation. The stereochemical outcome of these sequences is often highly controlled.
These advanced methods provide access to a wide array of substituted this compound derivatives that would be difficult to synthesize by building the ring from acyclic precursors. researchgate.net
Bromine/Magnesium and Sulfoxide/Magnesium Exchange Reactions
The bromine/magnesium exchange reaction is a powerful tool for the formation of Grignard reagents from organic bromides. This methodology has been successfully applied to the synthesis of functionalized cyclopropanes. A notable strategy involves the use of i-PrMgCl for the bromine/magnesium exchange on brominated cyclopropanes, leading to the corresponding cyclopropylmagnesium reagents. These intermediates can then be trapped with electrophiles to introduce a variety of functional groups.
Further functionalization can be achieved through a subsequent sulfoxide/magnesium exchange. This sequential exchange process allows for the creation of stereochemically defined quaternary centers on the cyclopropane ring.
Detailed research has demonstrated the stereoselective functionalization of cyclopropane derivatives utilizing these exchange reactions. For instance, the treatment of a brominated cyclopropane with i-PrMgCl initiates a bromine/magnesium exchange, which, upon quenching with an electrophile like iodine, yields the corresponding iodobromocyclopropane with high diastereoselectivity. acs.org
A subsequent sulfoxide/magnesium exchange on a suitably functionalized cyclopropane can be performed. The corresponding thioether can be oxidized to a sulfoxide, which then undergoes a sulfoxide/magnesium exchange. This newly formed magnesium reagent can be trapped with various electrophiles, such as allyl or methallyl bromide, in the presence of a copper catalyst to yield diastereomerically pure cyclopropanenitriles. acs.org
| Entry | Electrophile | Product | Yield (%) | dr |
| 1 | D₂O | trans-2-bromo-1-deutero-cyclopropanecarbonitrile | 76 | >99:1 |
| 2 | I₂ | trans-2-bromo-1-iodo-cyclopropanecarbonitrile | 77 | 91:9 |
Table 1: Diastereoselective functionalization of a bromocyclopropanecarbonitrile via bromine/magnesium exchange. acs.org
| Precursor | Electrophile | Product | Yield (%) |
| Sulfoxide 8a | Allyl bromide | Allylated cyclopropanenitrile 9a | 73 |
| Sulfoxide 8b | Methallyl bromide | Methallylated cyclopropanenitrile 9b | 69 |
Table 2: Synthesis of cyclopropanenitriles via sequential bromine/magnesium and sulfoxide/magnesium exchange. acs.org
Generation of Cyclopropylmagnesium Reagents
The generation of cyclopropylmagnesium reagents is a critical step in the synthetic sequences described above. The use of isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl), has proven to be an efficient method for the bromine/magnesium exchange in various cyclopropyl bromides. researchgate.net This exchange typically proceeds with retention of configuration, which is crucial for controlling the stereochemistry of the final product. researchgate.net
The reaction of a cyclopropyl bromide with i-PrMgCl·LiCl in a suitable solvent system, such as THF-dioxane, can lead to the corresponding cyclopropylmagnesium reagent. researchgate.net The presence of LiCl is known to accelerate the halogen-magnesium exchange and to solubilize the resulting Grignard reagent, thus improving reaction rates and yields. researchgate.net
The stability and reactivity of the generated cyclopropylmagnesium reagent allow for its subsequent reaction with a range of electrophiles. For the synthesis of this compound, a 2-phenylcyclopropylmagnesium halide would be the key intermediate. This could then be reacted with a cyanating agent, such as cyanogen (B1215507) bromide, to introduce the nitrile functionality. orientjchem.org The stereochemical outcome of this process would be dependent on the stereochemistry of the starting 2-phenylcyclopropyl bromide and the retention of configuration during the exchange and subsequent quenching.
| Starting Material | Reagent | Intermediate |
| trans-1-bromo-2-phenylcyclopropane | i-PrMgCl·LiCl | trans-2-phenylcyclopropylmagnesium chloride·LiCl |
| cis-1-bromo-2-phenylcyclopropane | i-PrMgCl·LiCl | cis-2-phenylcyclopropylmagnesium chloride·LiCl |
Table 3: Generation of stereochemically defined 2-phenylcyclopropylmagnesium reagents.
Elucidation of Reaction Mechanisms in 2 Phenylcyclopropanecarbonitrile Synthesis and Transformations
Mechanistic Insights into Cyclopropanation Reactions
The formation of the cyclopropane (B1198618) ring is a cornerstone of organic synthesis. The mechanisms involved are diverse, reflecting the variety of precursors and reaction conditions employed. Understanding these pathways is critical for controlling the stereochemistry and yield of the desired cyclopropanated products.
Concerted vs. Diradical Pathways in [2+2] Cycloadditions
Cycloaddition reactions are powerful methods for ring formation. researchgate.net While the synthesis of cyclopropanes often involves [2+1] additions, the principles of concerted and stepwise pathways from [2+2] cycloadditions offer relevant mechanistic insights. According to the Woodward-Hoffmann rules, thermal [2+2] cycloadditions are often forbidden as concerted processes and are more likely to proceed through a stepwise mechanism. researchgate.net
A concerted pathway would involve the simultaneous formation of the new sigma (σ) bonds, passing through a single transition state. In contrast, a stepwise pathway involves the formation of an intermediate. researchgate.net In the case of cyclopropane formation, a stepwise mechanism can proceed through a diradical intermediate . beilstein-journals.org This process begins with the formation of a single new bond between the reacting species, generating an intermediate that has two unpaired electrons. This diradical can then undergo intramolecular radical combination to close the ring. The stability of the potential diradical intermediate, influenced by substituents, can be a determining factor in which pathway is favored. beilstein-journals.org
Michael-Initiated Ring Closure Mechanisms
A prevalent and highly efficient method for synthesizing substituted cyclopropanes is the Michael-Initiated Ring Closure (MIRC) reaction. nih.govrsc.org This tandem process combines a Michael-type addition with an intramolecular cyclization. nih.gov The mechanism involves two key steps:
Michael Addition: A nucleophile adds to an electron-deficient alkene (a Michael acceptor) that also contains a leaving group at a suitable position. In the context of synthesizing nitrile-substituted cyclopropanes, the nucleophile is often a carbanion generated from a compound like 2-arylacetonitrile. nih.gov
Intramolecular Cyclization: The intermediate enolate or carbanion formed from the Michael addition then undergoes an intramolecular nucleophilic substitution (SN2) reaction, displacing the leaving group and forming the three-membered cyclopropane ring. nih.gov
This methodology has been successfully applied to synthesize a variety of dinitrile-substituted cyclopropanes from 2-arylacetonitriles and α-bromoennitriles under base-promoted, transition-metal-free conditions. nih.gov The reaction demonstrates good functional group tolerance and generally produces moderate to excellent yields. nih.govresearchgate.net
Below is a table illustrating the scope of the MIRC reaction for the synthesis of dinitrile-substituted cyclopropanes.
| 2-Arylacetonitrile Reactant | α-Bromoennitrile Reactant | Base | Product Yield |
| 3-Pyridylacetonitrile | (Z)-2-bromo-3-phenylacrylonitrile | K₂CO₃ | Good |
| 4-Pyridylacetonitrile | (Z)-2-bromo-3-phenylacrylonitrile | K₂CO₃ | Good |
| Phenylacetonitrile (B145931) | (Z)-2-bromo-3-phenylacrylonitrile | K₂CO₃ | Good |
| 2-(naphthalen-1-yl)acetonitrile | (Z)-2-bromo-3-phenylacrylonitrile | K₂CO₃ | Moderate to Excellent |
C-C σ-Bond Activation in Cyclopropanes
The high ring strain of cyclopropanes (approximately 29.0 kcal/mol) makes their C-C σ-bonds susceptible to cleavage by transition metals. wikipedia.org This process, known as C-C bond activation, is a powerful tool for transforming cyclopropanes into more complex molecules. wikipedia.org The mechanism typically involves the oxidative addition of a C-C bond to a low-valent transition metal center. wikipedia.orgacs.org
This oxidative addition results in the formation of a metallacyclobutane intermediate. wikipedia.org These intermediates are versatile and can undergo various subsequent reactions, such as migratory insertion or reductive elimination, to form new products. wikipedia.org The activation can be directed by nearby functional groups; for example, a ketone group on a cyclopropane can coordinate to the metal, directing the oxidative addition to the proximal C-C bond. wikipedia.org While methodologies often utilize "activated" cyclopropanes (e.g., vinylcyclopropanes or alkylidenecyclopropanes), recent advances have enabled the C-C bond activation of nonactivated cyclopropanes, often using directing groups like secondary amines or anilines under rhodium catalysis. acs.orgresearchgate.net
Rhodium-Porphyrin Catalyzed Hydrogenolysis Pathways
Rhodium-porphyrin complexes are particularly effective catalysts for C-C bond activation due to their unique reactivity. rsc.org These complexes can catalyze the hydrogenolysis of cyclopropanes, which involves the cleavage of a C-C bond and the addition of hydrogen. This reaction effectively opens the cyclopropane ring to yield an acyclic product.
The pathway for rhodium-porphyrin catalyzed transfer hydrogenolysis can utilize hydrogen sources like isopropanol (B130326) (iPrOH). The rhodium complex facilitates the cleavage of a C-C σ-bond in the cyclopropane ring. figshare.com This process allows for the regioselective ring-opening of substituted cyclopropanes. The selectivity of which C-C bond is cleaved is influenced by the electronic and steric properties of the substituents on the cyclopropane ring.
Mechanisms of Functional Group Interconversions on the Cyclopropane Core
The functional groups attached to the cyclopropane ring, such as the nitrile in 2-phenylcyclopropanecarbonitrile (B1294516), can undergo a variety of chemical transformations. The mechanisms of these reactions are often analogous to those of their acyclic counterparts but can be influenced by the electronic properties of the cyclopropane ring.
Nucleophilic Addition to Nitrile and Carbonyl Groups
The carbon atoms of both nitrile and carbonyl groups are electrophilic and thus susceptible to attack by nucleophiles.
Nitrile Group: The carbon-nitrogen triple bond in a nitrile is polarized, making the carbon atom electrophilic. chemistrysteps.com Nucleophiles, such as Grignard reagents or organolithium compounds, can add to the nitrile carbon. libretexts.org The mechanism proceeds as follows:
Nucleophilic Attack: The nucleophile attacks the electrophilic carbon of the nitrile group.
Intermediate Formation: This attack breaks one of the π-bonds, forming a negatively charged imine anion intermediate, which is often stabilized as a salt. libretexts.org
Hydrolysis: Subsequent acidic workup hydrolyzes the imine intermediate to form a ketone. libretexts.org
If a reducing agent like Diisobutylaluminium hydride (DIBALH) is used, the reaction can be stopped at the aldehyde stage after hydrolysis. libretexts.org
Carbonyl Group: Nucleophilic addition to a carbonyl group is a fundamental reaction in organic chemistry. masterorganicchemistry.com The carbonyl carbon is electron-deficient and readily attacked by nucleophiles. masterorganicchemistry.com The mechanism involves:
Nucleophilic Attack: The nucleophile adds to the carbonyl carbon, breaking the C=O π-bond.
Tetrahedral Intermediate: This results in the formation of a tetrahedral alkoxide intermediate, where the hybridization of the carbon changes from sp² to sp³. masterorganicchemistry.com
Protonation: The negatively charged oxygen is then typically protonated during workup to yield an alcohol.
In cyclopropanes bearing a carbonyl group, the stereoselectivity of the nucleophilic addition can be influenced by steric hindrance around the reaction center. purechemistry.org The electron-withdrawing nature of the carbonyl group can also enhance the reactivity of the cyclopropane ring itself toward ring-opening reactions. nih.govresearchgate.net
The following table summarizes the outcomes of nucleophilic additions to nitrile and carbonyl groups on a cyclopropane core.
| Functional Group | Nucleophile (Example) | Intermediate | Final Product (after workup) |
| Nitrile (-CN) | Grignard Reagent (R-MgX) | Imine anion salt | Ketone (R-C=O) |
| Nitrile (-CN) | Lithium Aluminum Hydride (LiAlH₄) | Dianion | Primary Amine (-CH₂-NH₂) |
| Carbonyl (C=O) | Organolithium (R-Li) | Tetrahedral alkoxide | Alcohol |
| Carbonyl (C=O) | Sodium Borohydride (NaBH₄) | Tetrahedral alkoxide | Alcohol |
Curtius Rearrangement in Derivative Synthesis
The Curtius rearrangement is a versatile and powerful tool in organic synthesis for the conversion of carboxylic acids into primary amines, urethanes, and ureas through an isocyanate intermediate. This reaction proceeds via the thermal or photochemical decomposition of an acyl azide (B81097), which is typically generated from a carboxylic acid derivative. A key advantage of the Curtius rearrangement is that the migration of the R group occurs with complete retention of its stereochemistry.
The mechanism commences with the formation of an acyl azide from a carboxylic acid. This can be achieved through various methods, such as the reaction of an acyl chloride with sodium azide or the treatment of a carboxylic acid with diphenylphosphoryl azide (DPPA) or sodium azide in the presence of an activating agent like ethyl chloroformate. Once formed, the acyl azide undergoes rearrangement upon heating, losing a molecule of nitrogen gas to form a highly reactive acyl nitrene intermediate. However, recent studies suggest that the thermal rearrangement is a concerted process where the loss of nitrogen gas and the migration of the R group to the electron-deficient nitrogen occur simultaneously, thus avoiding the formation of a free nitrene.
This concerted mechanism explains the observed retention of configuration at the migrating group. The resulting product of this rearrangement is an isocyanate. The isocyanate is a stable intermediate that can be isolated or trapped in situ with various nucleophiles. For instance, reaction with water leads to a carbamic acid which, being unstable, decarboxylates to yield a primary amine. Trapping with an alcohol affords a stable carbamate (B1207046) (urethane), while reaction with an amine yields a urea (B33335) derivative.
A notable application of this reaction in the context of cyclopropane derivatives is the synthesis of cis-2-phenylcyclopropylamine (B1637850) from cis-2-phenylcyclopropanecarboxylic acid. This transformation is accomplished without isomerization to the more stable trans isomer, highlighting the stereospecificity of the Curtius rearrangement.
| Step | Description | Intermediate/Product |
| 1 | Formation of Acyl Azide | 2-Phenylcyclopropanecarbonyl azide |
| 2 | Rearrangement | 2-Phenylcyclopropyl isocyanate |
| 3 | Nucleophilic Attack | Primary amine, Carbamate, or Urea derivative |
Free-Radical Substitution Reactions on Cyclopropane Derivatives
Free-radical reactions on cyclopropane derivatives are significantly influenced by the high ring strain of the three-membered ring. Consequently, many radical reactions involving cyclopropanes proceed with ring-opening to relieve this strain. However, under specific conditions, free-radical substitution on the cyclopropane ring can occur while preserving the cyclic structure.
Similar to alkanes, cyclopropane can undergo free-radical halogenation in the presence of ultraviolet (UV) light. This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. In the context of this compound, a free-radical substitution would likely occur at the carbon atom bearing the phenyl group (the benzylic position). This preference is due to the resonance stabilization of the resulting benzylic radical intermediate.
The mechanism for such a substitution, for instance with a halogen (X₂), would be as follows:
Initiation: The reaction is initiated by the homolytic cleavage of the halogen molecule under UV light to generate two halogen radicals (X•).
Propagation: A halogen radical then abstracts a hydrogen atom from the benzylic position of the 2-phenylcyclopropane moiety. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical and a molecule of hydrogen halide (HX). The resulting cyclopropylcarbinyl-type radical is stabilized by the adjacent phenyl group. Subsequently, this radical reacts with another molecule of the halogen (X₂) to yield the halogenated product and a new halogen radical, which continues the chain reaction.
Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture.
It is crucial to control the reaction conditions to favor substitution over ring-opening. Factors such as the choice of radical initiator and reaction temperature can influence the outcome. While ring-opening is a common pathway for cyclopropylcarbinyl radicals, the stability afforded by the phenyl group can favor the substitution pathway where the three-membered ring is retained.
| Step | Reactants | Products | Key Feature |
| Initiation | X₂ + UV light | 2 X• | Generation of radicals |
| Propagation 1 | This compound + X• | Benzylic radical + HX | Formation of a resonance-stabilized radical |
| Propagation 2 | Benzylic radical + X₂ | Halogenated product + X• | Regeneration of the halogen radical |
| Termination | X• + X•Radical + Radical | X₂Stable molecule | Consumption of radicals |
Electrophilic Aromatic Substitution on Phenyl Moiety
The phenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and sulfonation. The regiochemical outcome of these reactions is dictated by the directing effect of the substituent already present on the benzene (B151609) ring, in this case, the 2-cyanocyclopropyl group.
The directing effect of a substituent is a combination of its inductive and resonance effects. The cyclopropyl (B3062369) group itself is known to be an activating group and an ortho, para-director in electrophilic aromatic substitution. This is attributed to the ability of the cyclopropane ring's C-C bonds, which have significant p-character, to stabilize the positive charge in the arenium ion intermediate formed during the attack at the ortho and para positions.
The general mechanism for an electrophilic aromatic substitution on the phenyl moiety of this compound is as follows:
Generation of a strong electrophile (e.g., NO₂⁺ for nitration, SO₃ for sulfonation, or a polarized halogen for halogenation).
The π electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized over the ring. When the attack is at the ortho or para position, the cyclopropyl group can effectively stabilize the positive charge.
A base in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.
| Reaction | Electrophile | Typical Reagents | Expected Major Products |
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | ortho- and para-nitro derivatives |
| Halogenation | X⁺ (or δ⁺) | X₂, FeX₃ | ortho- and para-halo derivatives |
| Sulfonation | SO₃ | Fuming H₂SO₄ | ortho- and para-sulfonic acid derivatives |
Stereochemical Aspects and Control in 2 Phenylcyclopropanecarbonitrile Chemistry
Diastereoselective Synthesis Strategies
The creation of cyclopropanes from alkenes and carbon pronucleophiles can be achieved with high diastereoselectivity. One such method involves the use of dicationic adducts generated from the electrolysis of thianthrene (B1682798) in the presence of an alkene. These resulting dielectrophiles react with methylene (B1212753) pronucleophiles to form cyclopropanes. This approach is notable for its scalability and tolerance of a wide range of functional groups on both the alkene and the pronucleophile. nih.gov For instance, the reaction of a benzylic nitrile with ethylene (B1197577) under these conditions yields the corresponding cyclopropane (B1198618) with high efficiency. nih.gov
The Michael addition reaction is another powerful tool for diastereoselective synthesis. For example, a cascade inter–intramolecular double Michael addition of curcumins to arylidenemalonates can produce highly substituted cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.org This strategy highlights the potential for controlling the relative stereochemistry of multiple chiral centers in a single synthetic operation. beilstein-journals.org Similarly, the synthesis of enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines has been accomplished through a key diastereoselective nucleophilic addition of the Ruppert-Prakash reagent to α-amino sulfinylimines. nih.gov
| Reaction Type | Reactants | Key Features | Stereoselectivity |
| Electrolysis-mediated Cyclopropanation | Alkene, Methylene Pronucleophile, Thianthrene | Scalable, wide functional group tolerance | High diastereoselectivity |
| Cascade Double Michael Addition | Curcumin, Arylidenemalonate | Forms highly substituted cyclohexanones | Complete diastereoselectivity in most cases |
| Nucleophilic Addition | α-amino sulfinylimine, Ruppert-Prakash reagent | Access to trifluoromethylated piperazines | High diastereoselectivity for cis and trans isomers |
Enantioselective Synthesis and Resolution Methods
Achieving control over the absolute stereochemistry of 2-phenylcyclopropanecarbonitrile (B1294516) is a significant challenge. Both enantioselective synthesis, which directly creates a specific enantiomer, and resolution, which separates a racemic mixture, are employed to obtain enantiomerically pure or enriched products.
Chiral Catalyst Applications in Asymmetric Cyclopropanation
The development of chiral catalysts is central to asymmetric cyclopropanation. Axially chiral compounds, which possess a chiral axis rather than a chiral center, have proven to be effective catalysts and ligands in asymmetric synthesis. nih.gov For instance, an axially chiral styrene-based organocatalyst has been designed to facilitate cascade Michael/cyclization reactions, yielding spirooxindoles with high enantioselectivity. nih.gov The stereochemical outcome is believed to be controlled through a combination of π–π interactions and multiple hydrogen bonds between the catalyst and the substrates. nih.gov
Dinuclear cobalt(II) and cobalt(III) complexes with chiral Robson-type macrocyclic ligands have also been shown to catalyze the asymmetric cyclopropanation of styrene (B11656) with diazoacetate, demonstrating high enantioselectivity. nih.gov Similarly, bis[(+)-camphorquinonedioximato]cobalt(II) has been used as a catalyst for the enantioselective cyclopropanation of diazoalkanes, achieving a 70% enantiomeric excess. rsc.org
| Catalyst Type | Reaction | Key Features | Enantioselectivity |
| Axially Chiral Styrene-based Organocatalyst | Cascade Michael/cyclization | Controlled by π–π interactions and H-bonds | High enantioselectivity |
| Dinuclear Co(II) and Co(III) Complexes | Asymmetric cyclopropanation of styrene | Cooperative catalysis | High enantioselectivity |
| Bis[(+)-camphorquinonedioximato]cobalt(II) | Enantioselective cyclopropanation of diazoalkanes | Carbenoid reaction | 70% enantiomeric excess |
Enantiomeric Excess Determination (e.g., Chiral HPLC)
The accurate determination of enantiomeric excess (ee) is crucial for evaluating the success of an asymmetric synthesis. heraldopenaccess.us Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. heraldopenaccess.usuma.es This method utilizes a chiral stationary phase that interacts differently with the two enantiomers of a compound, leading to their separation and allowing for their quantification. quora.com
In cases where pure enantiomer standards are unavailable, chiral HPLC coupled with chiroptical detectors like circular dichroism (CD) or optical rotation (OR) can be employed. heraldopenaccess.usuma.es The anisotropy factor (g) can be used as an analytical signal to quantify the enantiomeric excess. heraldopenaccess.us The development of single enantiomer drugs from existing racemates, a process known as chiral switching, relies heavily on accurate ee determination to ensure the purity of the final product. heraldopenaccess.us
Biocatalytic Enantioselective Transformations
Enzymes are increasingly utilized as catalysts in organic synthesis due to their high stereoselectivity. nih.gov Microbial transformations have been successfully applied to the enantioselective synthesis of chiral cyclopropane compounds from trans-2-arylcyclopropanecarbonitriles. molaid.com
Aspartate ammonia (B1221849) lyase (AspB) from Bacillus sp. YM55-1 is another example of a highly enantioselective biocatalyst. nih.gov This enzyme catalyzes the Michael addition of various nucleophiles to fumarate, producing N-substituted aspartic acids with excellent enantioselectivity (>97% ee). nih.gov The broad substrate specificity and high catalytic activity of AspB make it a valuable tool for the synthesis of chiral building blocks. nih.gov
| Biocatalyst | Transformation | Substrates | Enantioselectivity |
| Microbial Nitrilase/Amidase | Hydrolysis of nitriles | trans-2-Arylcyclopropanecarbonitriles | High enantioselectivity |
| Aspartate Ammonia Lyase (AspB) | Michael addition | Fumarate, various nucleophiles | >97% ee |
Isomerism of this compound (e.g., trans-isomer)
This compound exists as stereoisomers, with the trans-isomer being a notable example. nist.gov The relative orientation of the phenyl and cyano groups on the cyclopropane ring defines the cis/trans isomerism. In the trans-isomer, these two groups are on opposite sides of the ring plane. nist.gov The specific isomerism has a significant impact on the molecule's physical and chemical properties.
Retention of Configuration in Cyclopropyl (B3062369) Transformations
The stereochemical integrity of the cyclopropane ring is often a key consideration in subsequent chemical transformations. In many reactions, the configuration of the chiral centers on the cyclopropane ring is retained. This stereochemical stability is a valuable feature in multi-step syntheses, as it allows for the controlled construction of complex molecules with defined stereochemistry.
Computational Chemistry and Theoretical Investigations of 2 Phenylcyclopropanecarbonitrile
Density Functional Theory (DFT) Calculations for Reaction Pathways
Density Functional Theory (DFT) has become an invaluable tool for elucidating the mechanisms of chemical reactions, including those for the formation of substituted cyclopropanes like 2-phenylcyclopropanecarbonitrile (B1294516). DFT calculations allow for the mapping of potential energy surfaces, identification of transition states, and determination of reaction intermediates, thereby providing a detailed picture of the reaction pathway.
A primary route to phenyl-substituted cyclopropanes is the cyclopropanation of styrene (B11656). DFT studies on the metal-catalyzed reaction of styrene with diazo compounds, which are precursors to the carbene that adds to the double bond, have revealed key mechanistic details. For instance, in the cyclopropanation of styrene catalyzed by tris(pentafluorophenyl)borane, DFT calculations have been used to compare different potential pathways, including those involving N-, C-, and O-bound boron activation of the diazoacetate. acs.orgresearchgate.net These studies have shown that the removal of N₂ is a critical, often rate-limiting, step. acs.orgresearchgate.net The calculations help in understanding how the catalyst activates the carbene precursor and facilitates its transfer to the alkene.
The Gibbs free energy profiles for such reactions can be calculated to determine the most favorable reaction pathway. For example, in a B(C₆F₅)₃-catalyzed system, the pathway involving O-bound boron activation of aryldiazodiacetate was found to be the most plausible due to lower energy barriers for the key transition states. acs.orgresearchgate.net
Below is a representative data table illustrating the kind of energy data obtained from DFT calculations for a catalyzed cyclopropanation reaction of styrene, leading to a phenylcyclopropane derivative.
| Species | Description | Calculated Relative Free Energy (kcal/mol) |
| Reactants | Styrene + Catalyst + Diazo Compound | 0.0 |
| Intermediate 1 | Catalyst-Diazo Adduct | +5.2 |
| Transition State 1 | N₂ Elimination | +22.1 |
| Intermediate 2 | Carbene Intermediate | +0.2 |
| Transition State 2 | Cyclopropane (B1198618) Ring Formation | +15.8 |
| Products | Phenylcyclopropane Derivative + Catalyst + N₂ | -25.0 |
This table is illustrative and based on typical values found in DFT studies of similar reactions.
These computational models also shed light on the role of various catalysts, such as those based on rhodium and copper, in modulating the reaction's efficiency and selectivity.
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic structure of this compound and how this structure dictates its reactivity. The cyclopropane ring possesses unique electronic properties due to its strained C-C bonds, which have a higher degree of p-character than typical sp³-hybridized carbons. This makes the external bonds of the cyclopropane ring behave somewhat like π-systems.
In this compound, the cyclopropyl (B3062369) group can engage in significant σ-π conjugation with the adjacent phenyl ring. Computational studies on the related phenylcyclopropane cation radical have shown that it adopts a bisected conformation where the plane of the phenyl ring bisects the C-C-C angle of the cyclopropane ring, maximizing this electronic interaction. acs.org This conjugation delocalizes the electron density and has a substantial impact on the molecule's spectroscopic properties and reactivity.
The nitrile group (-C≡N) is a strong electron-withdrawing group, which further influences the electronic distribution within the molecule. Quantum chemical calculations can quantify this effect by mapping the electrostatic potential and calculating atomic charges. The presence of the nitrile group polarizes the molecule and can affect the stability of intermediates and transition states in reactions involving the cyclopropane ring or the phenyl group.
Key electronic properties that can be calculated include:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.
Electron Density Distribution: This reveals the electron-rich and electron-poor regions of the molecule, indicating likely sites for nucleophilic or electrophilic attack.
Modeling of Stereochemical Outcomes and Transition States
One of the most powerful applications of computational chemistry in the study of this compound is the modeling of stereochemical outcomes. The reaction of a carbene with styrene can lead to the formation of both cis and trans diastereomers of the product. The observed diastereoselectivity is a direct consequence of the relative energies of the transition states leading to each isomer.
DFT calculations can be used to model the three-dimensional structures of these transition states and compute their energies with high accuracy. The transition state with the lower energy will be more readily accessed, leading to the major product. Factors that influence the transition state energies include:
Steric Interactions: The bulky phenyl group on styrene and any substituents on the carbene or catalyst can lead to steric clashes in the transition state. The transition state that minimizes these unfavorable interactions will be lower in energy. For example, the formation of the trans isomer is often favored as it places the phenyl group and the substituent on the carbene on opposite sides of the newly formed cyclopropane ring, reducing steric hindrance. acs.orgnih.gov
Electronic Effects: Favorable electronic interactions, such as π-π stacking between the phenyl ring of styrene and aromatic groups on the catalyst or carbene precursor, can stabilize a particular transition state. nih.gov
Catalyst-Substrate Interactions: In catalyzed reactions, the geometry of the catalyst's coordination sphere plays a crucial role in directing the approach of the reactants and controlling the stereochemistry. researchgate.net
The cyclopropanation of alkenes is generally a stereospecific reaction, meaning that the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com Computational modeling can confirm this by showing a concerted mechanism where the two new C-C bonds are formed simultaneously. masterorganicchemistry.com
Below is an example of a data table summarizing the calculated energy barriers for the formation of cis and trans isomers in a hypothetical cyclopropanation reaction.
| Transition State | Diastereomer Formed | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
| TS_trans | trans-2-phenylcyclopropanecarbonitrile | 18.5 | Yes |
| TS_cis | cis-2-phenylcyclopropanecarbonitrile | 20.1 | No |
This table is illustrative and demonstrates how computational data can predict stereochemical outcomes.
By providing a detailed energetic and structural understanding of the transition states, computational modeling serves as a powerful predictive tool for designing stereoselective syntheses of this compound and its derivatives.
Applications of 2 Phenylcyclopropanecarbonitrile in Advanced Organic Synthesis
Role as Synthetic Intermediates in Complex Molecule Construction
The rigid, conformationally defined structure of the 2-phenylcyclopropane motif is a desirable feature in the design of biologically active molecules. By serving as a stable scaffold, it allows for the precise spatial orientation of various pharmacophoric groups. A prominent example of its application is in the synthesis of the antiplatelet drug, Ticagrelor. nih.govnih.gov The core of Ticagrelor contains a (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine unit, a derivative that can be accessed from precursors like 2-phenylcyclopropanecarbonitrile (B1294516). nih.govjocpr.comgoogle.com The synthesis of Ticagrelor involves the coupling of this cyclopropylamine (B47189) derivative with a substituted triazolopyrimidine core. nih.govrasayanjournal.co.in The cyclopropane (B1198618) unit is crucial for the compound's binding affinity and efficacy as a P2Y12 receptor antagonist. nih.gov The successful incorporation of this cyclopropane moiety highlights the role of such intermediates in constructing complex, high-value molecules with significant therapeutic applications. nih.gov
Precursors for Substituted Cyclopropane Carboxylic Acids and Amides
One of the most direct and widely used applications of this compound is its role as a precursor to 2-phenylcyclopropanecarboxylic acids and their corresponding amides. The nitrile group can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid, which can then be converted to a wide array of amides through standard amide coupling reactions.
The synthesis typically begins with the α-alkylation of a substituted 2-phenylacetonitrile (B1602554) with 1,2-dibromoethane (B42909) to form the cyclopropane ring, yielding the this compound derivative. google.com Subsequent hydrolysis, often with a strong acid like concentrated hydrochloric acid, converts the nitrile to the carboxylic acid. google.com This acid serves as a versatile intermediate for further functionalization.
Research has demonstrated the synthesis of large libraries of 1-phenylcyclopropane carboxamide derivatives by coupling the carboxylic acid with various amines. google.com These studies explore the structure-activity relationships of the resulting compounds for potential biological activity. google.com For instance, a series of fifty-three amide derivatives containing a cyclopropane ring were synthesized and evaluated for their antimicrobial properties, demonstrating the modularity of this synthetic approach.
Table 1: Synthesis of Substituted 1-Phenylcyclopropane Carboxylic Acids This table is interactive. Click on the headers to sort.
| Entry | Substituent on Phenyl Ring | Yield (%) | Reference |
|---|---|---|---|
| 1 | H | 85 | google.com |
| 2 | 4-Chloro | 82 | google.com |
| 3 | 4-Methoxy | 88 | google.com |
| 4 | 4-Nitro | 75 | google.com |
| 5 | 2,4-Dichloro | 70 | google.com |
| 6 | 3,4-Dichloro | 64 | google.com |
Data derived from a study on the synthesis of 1-phenylcyclopropane carboxamide derivatives. google.com
Cyclopropane Derivatives in the Synthesis of Heterocyclic Systems
The unique electronic properties of this compound classify it as a donor-acceptor (D-A) cyclopropane. The phenyl group acts as an electron donor, while the nitrile group serves as an electron acceptor. This "push-pull" arrangement polarizes the vicinal carbon-carbon bond of the cyclopropane ring, making it susceptible to ring-opening reactions. jocpr.comnih.gov This reactivity is harnessed for the synthesis of various heterocyclic systems.
Under Lewis acid or Brønsted acid catalysis, these activated cyclopropanes can react as C3 synthons in formal cycloaddition reactions with various partners like aldehydes, ketones, and nitriles to generate five-membered heterocycles such as tetrahydrofurans. rasayanjournal.co.in The ring-opening of the cyclopropane relieves the inherent ring strain and leads to the formation of a polyfunctional reactive intermediate that readily cyclizes. jocpr.com
For example, the reaction of a D-A cyclopropane with a nitrile can lead to the formation of a pyrrole (B145914) or dihydropyrrole ring system. While specific examples starting directly from this compound are part of broader methodological studies, the general principle involves the nucleophilic attack on the activated cyclopropane, leading to a 1,3-dipole equivalent that is trapped intramolecularly. The transition metal-catalyzed [2+2+2] cycloaddition of nitriles with alkynes is a well-established method for constructing pyridine (B92270) rings, and the nitrile functionality on the cyclopropane scaffold offers potential for similar transformations. rsc.org The reaction of D-A cyclopropanes with nitrones and isobenzofurans has also been shown to produce the corresponding heterocycles. rasayanjournal.co.in
Development of Novel Synthetic Reagents and Methodologies
The distinct reactivity of donor-acceptor cyclopropanes, including this compound, has spurred the development of new synthetic methodologies. Asymmetric catalysis involving D-A cyclopropanes provides an efficient route to enantiomerically enriched acyclic and cyclic compounds. jocpr.com Chiral Lewis acids, Brønsted acids, and organocatalysts have been successfully employed in enantioselective ring-openings, annulations, and rearrangements of these substrates. jocpr.com
Furthermore, modern synthetic methods like photoredox catalysis are being explored to unlock new reaction pathways. Visible light-mediated photoredox/nickel dual catalysis, for instance, has been used for the intramolecular C(sp³)–C(sp³) cross-electrophile coupling of 1,3-dialkyl electrophiles to form cyclopropanes under mild conditions. nih.gov While this specific study focused on the formation of the cyclopropane ring itself, the principles can be extended to reactions of pre-formed cyclopropanes. The unique electronic nature of this compound makes it an interesting substrate for such single-electron transfer (SET) processes, potentially leading to novel radical-based transformations. beilstein-journals.org The ability to reverse the standard regioselectivity of D-A cyclopropane reactions using vitamin B12 catalysis represents another innovative strategy, transforming an electrophilic center into a nucleophilic radical, thereby complementing classical ionic reaction pathways. nih.gov
Future Directions and Emerging Research Avenues
Innovations in Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly influencing the synthesis of complex molecules like 2-phenylcyclopropanecarbonitrile (B1294516). Research is focused on developing more environmentally benign and atom-economical synthetic routes. A significant area of innovation is the use of biocatalysis and organocatalysis.
Chemoenzymatic methods represent a promising green alternative. For instance, the nitrile hydratase and amidase activity of microorganisms like Rhodococcus sp. can be harnessed for the enantioselective hydrolysis of (E)-2-phenylcyclopropanecarbonitrile. wiley.com This enzymatic process can selectively produce the corresponding amide and carboxylic acid with high enantiomeric excess, avoiding the need for chiral auxiliaries or metal catalysts. wiley.com
Organocatalysis provides another avenue for greener synthesis. The development of metal-free catalytic systems for cyclopropanation reactions reduces toxic waste and offers an alternative to traditional Lewis acid-mediated methods. qmul.ac.uk Although some organocatalytic methods may currently exhibit drawbacks such as long reaction times, they represent a significant step towards more sustainable chemical manufacturing. qmul.ac.uk
Advancements in Catalytic Asymmetric Synthesis
The synthesis of specific stereoisomers of this compound is crucial, as the biological activity and material properties of chiral molecules are often dependent on their absolute and relative stereochemistry. core.ac.uk Consequently, significant research efforts are dedicated to advancing catalytic asymmetric synthesis.
One notable advancement is the use of engineered enzymes for enantioselective cyclopropanation. Myoglobin-mediated carbene transfer catalysis has been successfully employed for the enantioselective synthesis of nitrile-substituted cyclopropanes, including this compound. molaid.commolaid.com This method offers high levels of stereocontrol.
The Wadsworth-Emmons cyclopropanation is another powerful tool for achieving high diastereoselectivity, particularly for producing the trans isomer. core.ac.uk This method's stereochemical outcome can be controlled by the geometry of the reagents, often favoring the thermodynamically more stable trans product. core.ac.uk Furthermore, chemoenzymatic resolution, as mentioned previously, uses enzymes to selectively react with one enantiomer of a racemic mixture, yielding highly enantiopure products like (+)-(1S,2R)-tranylcypromine from the corresponding acid derivative of this compound. wiley.com
Table 1: Selected Catalytic Asymmetric Synthesis Methods for this compound and Derivatives
| Catalytic System | Reaction Type | Key Feature | Stereochemical Outcome |
|---|---|---|---|
| Myoglobin-mediated | Carbene Transfer | Enzymatic catalysis | High enantioselectivity molaid.commolaid.com |
| Rhodococcus sp. AJ 270 | Chemoenzymatic Hydrolysis | Enantioselective hydrolysis of the nitrile | High enantiomeric excess of amide and acid products wiley.com |
| Wadsworth-Emmons Reagents | Cyclopropanation | Reaction with epoxides | High trans-diastereoselectivity core.ac.uk |
| Chiral Auxiliaries | Cyclopropanation | Use of chiral molecules to direct stereochemistry | Enantioselective synthesis wiley.comcore.ac.uk |
Integration with Flow Chemistry and High-Throughput Methodologies
Modernizing synthetic chemistry involves integrating advanced technologies like flow chemistry and high-throughput screening to accelerate discovery and enable safer, more scalable processes. While specific flow chemistry setups for this compound are not extensively detailed, the building blocks and reagents used in its synthesis are subjects of such innovation.
For instance, diazoacetonitrile, a key reagent for synthesizing nitrile-substituted cyclopropanes, is known for its potential hazards. molaid.com The development of slow-release protocols for this reagent is crucial for its safe and scalable application, a problem well-suited for the controlled environment of continuous flow reactors. lookchem.com The availability of related building blocks in multi-gram quantities suitable for high-throughput and combinatorial synthesis indicates a move towards the rapid generation and screening of libraries of cyclopropane (B1198618) derivatives. crysdotllc.commolaid.comunipr.it High-throughput screening campaigns are instrumental in identifying bioactive molecules from these libraries, as demonstrated in studies involving related cyclopropane structures. unipr.it
Exploration of Novel Reactivity Patterns and Transformations
Understanding the reactivity of the strained cyclopropane ring and the functional nitrile group in this compound is key to its application as a synthetic intermediate. qmul.ac.uklookchem.com Research is ongoing to uncover new transformations and reactivity patterns.
The nitrile group can be readily transformed. For example, it can be hydrolyzed to a carboxamide and subsequently to a carboxylic acid, which can then undergo further reactions like a modified Curtius rearrangement. wiley.com
The strained C-C bonds of the cyclopropane ring are susceptible to cleavage under certain conditions. Rhodium-porphyrin catalyzed transfer hydrogenolysis has been shown to activate the C-C σ-bond of cyclopropanes, leading to ring-opened products. lookchem.com This type of reaction provides a pathway from cyclic structures to corresponding acyclic alkanes. lookchem.com Additionally, the cyclopropane ring itself can act as a nucleophile in certain reactions, leading to alkylation of other molecules. qmul.ac.uk The development of decarboxylative cross-coupling reactions for the corresponding cyclopropanecarboxylic acids is another emerging area, offering an environmentally friendly method to form new carbon-carbon bonds. qmul.ac.uk
Table 2: Selected Transformations of this compound and Derivatives
| Starting Material | Reaction Type | Reagents/Catalyst | Product Type |
|---|---|---|---|
| (E)-2-Phenylcyclopropanecarbonitrile | Enzymatic Hydrolysis | Rhodococcus sp. AJ 270 | Amide and Carboxylic Acid wiley.com |
| Nitrile-substituted cyclopropanes | Transfer Hydrogenolysis | Rhodium Porphyrin Catalyst, iPrOH | Acyclic Alkanes lookchem.com |
| Cyclopropanecarboxylic Acids | Decarboxylative Protodecarboxylation | - | Phenylcyclopropane qmul.ac.uk |
| This compound | Hydrolysis/Rearrangement | 1. Hydrolysis 2. Curtius Rearrangement | Tranylcypromine wiley.com |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
